4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Thioether formation: The oxadiazole ring is then functionalized with a thioether group using alkylation reactions.
Amide bond formation: The final step involves coupling the functionalized oxadiazole with 4-(tert-butyl)benzoyl chloride under conditions that promote amide bond formation, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Reduced heterocycles: from reduction reactions.
Substituted benzamides: from substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Due to its structural features, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area could lead to the development of new therapeutic agents.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thioether group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(5-(methylthio)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(tert-butyl)-N-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(tert-butyl)-N-(5-(propylthio)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-(tert-butyl)-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features an isopropylamino group, which may enhance its biological activity or alter its chemical reactivity. This unique substitution could result in different pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-12(2)21-15(24)11-27-18-23-22-16(26-18)10-20-17(25)13-6-8-14(9-7-13)19(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQCEAZXPGCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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